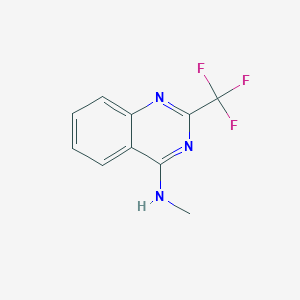

N-methyl-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

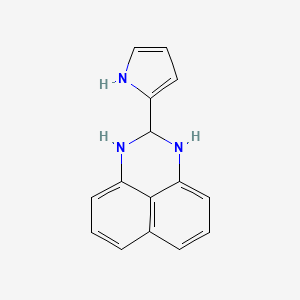

“N-methyl-2-(trifluoromethyl)-4-quinazolinamine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a diazine ring (containing two nitrogen atoms). The “N-methyl” part refers to a methyl group (-CH3) attached to a nitrogen atom in the molecule, and the “trifluoromethyl” part refers to a -CF3 group attached to the second carbon atom in the quinazoline ring .

Molecular Structure Analysis

The molecular structure of “N-methyl-2-(trifluoromethyl)-4-quinazolinamine” would be characterized by the presence of the quinazoline ring, along with the attached methyl and trifluoromethyl groups. The presence of nitrogen in the ring and the trifluoromethyl group could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-(trifluoromethyl)-4-quinazolinamine” would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .科学的研究の応用

Optoelectronic Materials

Extensive research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives represent high-efficiency phosphorescent materials for OLEDs, and quinazoline-based pyrimidine push-pull systems are significant as potential photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Drugs

Quinazoline derivatives have been recognized for their broad range of biological properties, including anticancer activity. These derivatives have been extensively studied and used as EGFR inhibitors, showing efficacy in both wild-type and mutated EGFR. The development of quinazoline compounds as anticancer drugs remains promising due to the structural diversity and large number of proteins targeted. This diversity allows for the identification of multi-target compounds, making quinazolines valuable for multi-target therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Medicinal Chemistry

Quinazoline and its derivatives constitute an important class of compounds in medicinal chemistry, showing activities against a variety of conditions. These compounds have been synthesized and evaluated for antibacterial activity on different strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The versatility of the quinazoline nucleus allows for the introduction of many bioactive moieties, creating new potential medicinal agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

作用機序

Target of Action

Similar compounds have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to antiproliferative effects .

Biochemical Pathways

Given its potential target, it can be inferred that this compound might affect the dna replication and repair pathways .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and metabolized in the liver . The plasma half-life of similar compounds is about six days . Excretion occurs mainly in bile, and enterohepatic recirculation is suspected .

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-14-8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHDZBOXSCMXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC=CC=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea](/img/structure/B2891782.png)

![ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2891785.png)

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/no-structure.png)

![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)

![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2891793.png)

![2-(3,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891796.png)

![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)

![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)

![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)